(2-Chloro-1,1,2-trifluoroethoxy)benzene
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Overview
Description
(2-Chloro-1,1,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H6ClF3O. It is characterized by the presence of a benzene ring substituted with a 2-chloro-1,1,2-trifluoroethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,1,2-trifluoroethoxy)benzene typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with a suitable benzene derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a benzene derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,1,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of benzene derivatives with reduced functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, benzoic acids, and reduced benzene compounds .
Scientific Research Applications
(2-Chloro-1,1,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of materials for electronics and other advanced technologies.
Mechanism of Action
The mechanism of action of (2-Chloro-1,1,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic or industrial outcomes. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 2-(2-Chloro-1,1,2-trifluoroethylthio)benzene
- 4-(2-Chloro-1,1,2-trifluoroethoxy)benzene
Uniqueness
(2-Chloro-1,1,2-trifluoroethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2-chloro-1,1,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLEMCJYPWMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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